N-(carboxymethyl)thiazolium bromide

Beschreibung

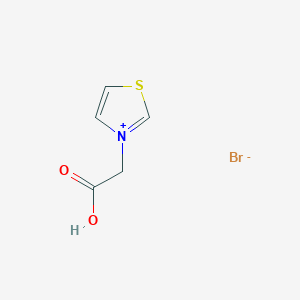

N-(Carboxymethyl)thiazolium bromide is a quaternary ammonium compound featuring a thiazolium ring substituted with a carboxymethyl group at the nitrogen atom. This structural motif confers unique physicochemical properties, such as enhanced solubility in polar solvents and the ability to act as a complexing agent in electrochemical systems . Its synthesis typically involves alkylation of thiazole derivatives with bromoacetate precursors under mild conditions, as seen in analogous thiazolium bromide syntheses . The compound has garnered attention in energy storage research, particularly in zinc-bromine (Zn/Br) flow batteries, where it functions as a bromine-complexing agent (BCA) to mitigate bromine volatility and improve battery efficiency .

Eigenschaften

IUPAC Name |

2-(1,3-thiazol-3-ium-3-yl)acetic acid;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S.BrH/c7-5(8)3-6-1-2-9-4-6;/h1-2,4H,3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIZTRJYTXUROD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=[N+]1CC(=O)O.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

N-Phenacylthiazolium Bromide (PTB)

- Structure : Substituted with a phenacyl group (C₆H₅COCH₂) at the thiazolium nitrogen.

- Function : Acts as an advanced glycation end-product (AGE) cross-link breaker, reducing vascular complications in diabetic models .

- Key Data :

- Comparison : Unlike N-(carboxymethyl)thiazolium bromide, PTB lacks a carboxylate group, limiting its solubility in aqueous systems but enhancing lipid membrane permeability for tissue targeting.

Alagebrium (ALT-711)

- Structure : 4,5-Dimethyl-3-(2-oxo-2-phenylethyl)thiazolium chloride.

- Function : Second-generation AGE cross-link breaker with clinical relevance in reversing vascular stiffness .

- Key Data :

- Comparison : The methyl and phenyl substituents in alagebrium improve metabolic stability compared to this compound, which may degrade under acidic conditions due to its labile carboxymethyl group.

Methylethylmorpholinium Bromide (MEM-Br)

- Structure : N-Methyl-N-ethylmorpholinium bromide.

- Function : Conventional BCA in Zn/Br batteries, forming stable polybromide complexes .

- Key Data :

- Comparison : this compound outperforms MEM-Br in reducing immiscible phase volume by 30% during polybromide formation, attributed to its carboxylate-enhanced solubility .

1-(2-Carboxymethyl)-1-Methylmorpholin-1-ium Bromide

- Structure : Morpholinium derivative with a carboxymethyl substituent.

- Function : Reduces bromine phase separation in flow batteries .

- Key Data :

Ionic Liquids and Catalysts

N-Dodecylthiazolium Bromide

- Structure : Thiazolium ring with a dodecyl chain at nitrogen.

- Function : Antimicrobial agent and catalyst in organic synthesis .

- Key Data :

- Comparison : The long alkyl chain in N-dodecylthiazolium bromide enhances lipophilicity for antimicrobial action, whereas the carboxymethyl group in this compound favors hydrophilic applications.

Imidazo[2,1-b]thiazolium Bromides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.